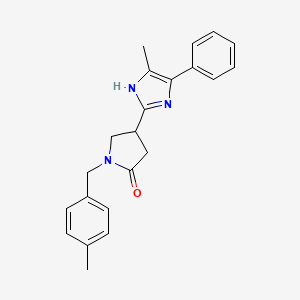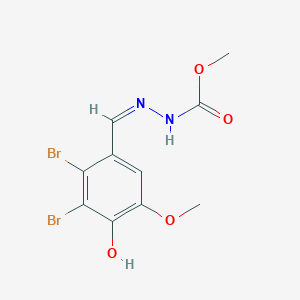
1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidin-2-ones and imidazole derivatives, which have been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with specific cellular targets, such as enzymes and receptors. The compound may also modulate various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one can induce cell cycle arrest, inhibit cell migration and invasion, and promote apoptosis in cancer cells. The compound has also been found to possess antifungal activity against various fungal strains. Additionally, the compound has been reported to exhibit anti-inflammatory and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one in lab experiments is its potential therapeutic applications. The compound has been found to possess various biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one. One direction is to investigate the compound's mechanism of action and cellular targets in more detail. Another direction is to evaluate the compound's efficacy and safety in preclinical and clinical studies. Additionally, the development of new derivatives and analogs of the compound may lead to the discovery of more potent and selective therapeutic agents. Finally, the use of advanced drug delivery systems may improve the compound's bioavailability and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one has been reported in the literature. The general method involves the reaction of 4-methylbenzaldehyde, 5-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, and pyrrolidin-2-one in the presence of a suitable catalyst and solvent. The reaction mixture is then stirred at a specific temperature and pressure to obtain the desired product. The synthesized compound can be purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one has been found to possess various biological activities, such as anticancer, antifungal, anti-inflammatory, and antiviral activities. Several studies have reported the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and viral infections.
Propiedades
IUPAC Name |
4-(5-methyl-4-phenyl-1H-imidazol-2-yl)-1-[(4-methylphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-15-8-10-17(11-9-15)13-25-14-19(12-20(25)26)22-23-16(2)21(24-22)18-6-4-3-5-7-18/h3-11,19H,12-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYOYRSZZDALJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC(=C(N3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-4-{1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinyl}piperazine](/img/structure/B6122054.png)

amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6122065.png)
![3-methoxy-1-[(4-nitrobenzoyl)amino]-3-oxo-2-(triphenylphosphonio)-1-propene-1-thiolate](/img/structure/B6122066.png)

![2-oxo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B6122090.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6122105.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6122111.png)
![2-chloro-N-(2-methylphenyl)-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B6122125.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6122139.png)
![N-(3-acetylphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6122147.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6122155.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6122160.png)